molecular formula C22H17N3O6S2 B14693433 6-Amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonic acid CAS No. 25317-07-1

6-Amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonic acid

Cat. No.: B14693433
CAS No.: 25317-07-1
M. Wt: 483.5 g/mol
InChI Key: MAUHYLITSXECQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties and its use in various industrial applications. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes an amino group, a hydroxyl group, and a sulfonic acid group, making it highly versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonic acid typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include quinone derivatives, aromatic amines, and substituted naphthalene derivatives. These products have applications in dye manufacturing, pharmaceuticals, and other chemical industries .

Scientific Research Applications

6-Amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 6-Amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonic acid involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The hydroxyl and amino groups allow for hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenylsulphonyl group in 6-Amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonic acid imparts unique properties such as enhanced stability and specific reactivity patterns. This makes it particularly useful in applications requiring high-performance dyes and complex organic synthesis .

Properties

CAS No.

25317-07-1

Molecular Formula

C22H17N3O6S2

Molecular Weight

483.5 g/mol

IUPAC Name

6-amino-5-[[2-(benzenesulfonyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C22H17N3O6S2/c23-17-11-10-14-12-16(33(29,30)31)13-19(26)21(14)22(17)25-24-18-8-4-5-9-20(18)32(27,28)15-6-2-1-3-7-15/h1-13,26H,23H2,(H,29,30,31)

InChI Key

MAUHYLITSXECQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.